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Cat. No.: B1166212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phenacyl bromide (2-bromo-1-phenylethanone) is a versatile organic compound widely

utilized in chemical synthesis and analysis.[1][2][3] Its reactivity as an α-bromoketone makes it

a valuable reagent for the alkylation of various nucleophiles, including amines, thiols, and

carboxylates.[4] This property has led to its application in the derivatization of molecules for

analytical purposes, such as enhancing their detection in chromatography, and as a building

block in the synthesis of more complex molecules, including pharmaceuticals.[3][4] This

technical guide provides a comprehensive overview of the chemical properties, structure, and

key experimental protocols related to phenacyl bromide.

Chemical and Physical Properties
Phenacyl bromide is a white to pale yellow crystalline solid at room temperature with a

pungent odor.[2] It is known to be a lachrymator, causing irritation to the eyes, and should be

handled with appropriate safety precautions.[1]

Table 1: Chemical and Physical Properties of Phenacyl Bromide
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Property Value Reference

IUPAC Name 2-bromo-1-phenylethanone [1][5]

Synonyms

2-Bromoacetophenone, α-

Bromoacetophenone,

Bromomethyl phenyl ketone

[1][5]

CAS Number 70-11-1 [1][3]

Molecular Formula C₈H₇BrO [1][2][3][5]

Molar Mass 199.04 g/mol [1][2]

Appearance
White to pale yellow crystalline

solid
[2][3]

Melting Point 48-51 °C [2][4]

Boiling Point
256 °C (at 760 mmHg); 136 °C

(at 18 mmHg)
[2][5]

Solubility

Practically insoluble in water.

[6] Freely soluble in alcohol,

benzene, chloroform, and

ether.[6] Expected to be

soluble in ethanol and

acetone.[2]

Molecular Structure
The structure of phenacyl bromide consists of an acetophenone core substituted with a

bromine atom at the α-carbon. This structure is key to its reactivity, with the carbonyl group

activating the adjacent carbon-bromine bond towards nucleophilic substitution.

Caption: Chemical Structure of Phenacyl Bromide.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (in CDCl₃): The proton NMR spectrum of phenacyl bromide typically shows a

multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the five protons of the

phenyl group. A characteristic singlet for the two methylene protons (-CH₂Br) appears further

downfield, typically around δ 4.4 ppm.

¹³C NMR (in CDCl₃): The carbon NMR spectrum displays a signal for the carbonyl carbon

around δ 191 ppm. The carbon of the bromomethyl group (-CH₂Br) appears at approximately

δ 31 ppm. The aromatic carbons resonate in the region of δ 128-134 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of phenacyl bromide is characterized by a strong absorption band for the

carbonyl group (C=O) stretch, typically observed around 1690-1700 cm⁻¹. Aromatic C-H

stretching vibrations are seen above 3000 cm⁻¹, while C-H bending vibrations for the

monosubstituted benzene ring appear in the fingerprint region. The C-Br stretching vibration is

expected at lower wavenumbers.

Mass Spectrometry (MS)

In the mass spectrum of phenacyl bromide, the molecular ion peak (M⁺) is observed at m/z

198 and 200 with approximately equal intensity, which is characteristic of a compound

containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). A

prominent fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105, formed by the loss of the

bromomethyl radical (•CH₂Br). Another significant fragment is the phenyl cation (C₆H₅⁺) at m/z

77, resulting from the loss of a carbonyl group from the benzoyl cation.

Experimental Protocols
Synthesis of Phenacyl Bromide via Bromination of
Acetophenone
This protocol is adapted from Organic Syntheses.

Materials:

Acetophenone
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Anhydrous ether

Anhydrous aluminum chloride

Bromine

Water

Petroleum ether

Methanol (for recrystallization)

Procedure:

In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux

condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 mL of anhydrous ether.

Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

Gradually add 67 g (21.5 mL, 0.42 mole) of bromine from the separatory funnel with stirring

at a rate of about 1 mL per minute.

After the addition is complete, immediately remove the ether and dissolved hydrogen

bromide under reduced pressure with a slight current of air.

The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 mL of

water and 10 mL of petroleum ether to remove color.

Filter the crystals with suction and wash with fresh portions of the water-petroleum ether

mixture until a white product is obtained. The crude phenacyl bromide melts at 45–48 °C.

For further purification, recrystallize the crude product from 25–30 mL of methanol to yield

white crystals with a melting point of 49–51 °C.

Purification by Recrystallization
Principle:
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Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved

in a hot solvent in which the compound is soluble at high temperatures but less soluble at lower

temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the

impurities dissolved.

Procedure:

Dissolve the crude phenacyl bromide in a minimum amount of hot methanol.

If there are any insoluble impurities, perform a hot filtration to remove them.

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath

to induce crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

Dry the crystals, for example, in a vacuum desiccator.

Derivatization of Carboxylic Acids for HPLC Analysis
Phenacyl bromide is used to derivatize carboxylic acids to their corresponding phenacyl

esters, which have a strong UV absorbance, facilitating their detection by HPLC.

Figure 2: Workflow for Carboxylic Acid Derivatization
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Caption: Workflow for Carboxylic Acid Derivatization.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1166212?utm_src=pdf-body
https://www.benchchem.com/product/b1166212?utm_src=pdf-body
https://www.benchchem.com/product/b1166212?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboxylic acid sample

Potassium carbonate (or another suitable base)

Phenacyl bromide

Acetone (or other suitable organic solvent)

HPLC system with a UV detector

Procedure:

Dissolve the carboxylic acid sample in a suitable solvent.

Add a base, such as potassium carbonate, to deprotonate the carboxylic acid, forming the

carboxylate salt.

Add a solution of phenacyl bromide in an organic solvent (e.g., acetone).

Heat the reaction mixture to facilitate the nucleophilic substitution reaction, forming the

phenacyl ester.

After the reaction is complete, the mixture can be directly injected into an HPLC system for

analysis. The phenacyl esters are typically separated on a reverse-phase column and

detected by their UV absorbance.

Conclusion
Phenacyl bromide is a fundamental reagent in organic chemistry with well-defined chemical

and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it

an invaluable tool for both synthesis and analysis. The experimental protocols detailed in this

guide provide a foundation for its synthesis, purification, and application in derivatization for

chromatographic analysis. A thorough understanding of its properties and handling is essential

for its safe and effective use in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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